2-(Difluoromethoxy)-4-fluoropyridine
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Overview
Description
2-(Difluoromethoxy)-4-fluoropyridine is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and reactivity. This compound, in particular, has applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 2-(Difluoromethoxy)-4-fluoropyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the reaction of 4-fluoropyridine with difluoromethyl ether under specific conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield .
Chemical Reactions Analysis
2-(Difluoromethoxy)-4-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Difluoromethoxy)-4-fluoropyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-4-fluoropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
2-(Difluoromethoxy)-4-fluoropyridine can be compared with other fluorinated pyridine derivatives, such as:
- 3-(Difluoromethoxy)-2-fluoropyridine
- 2-(Difluoromethoxy)-5-fluoropyridine
- 4-(Difluoromethoxy)-3-fluoropyridine
These compounds share similar chemical properties but differ in their specific reactivity and applications. The unique positioning of the fluorine atoms in this compound gives it distinct advantages in certain reactions and applications .
Biological Activity
2-(Difluoromethoxy)-4-fluoropyridine is a fluorinated heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is C6H4F3N1O1. The presence of difluoromethoxy and fluorine substituents on the pyridine ring significantly influences its reactivity and biological activity. The electronegative fluorine atoms enhance the compound's lipophilicity and metabolic stability, making it a valuable candidate in drug design.
Synthesis
The synthesis of this compound typically involves the difluoromethylation of 4-fluoro-2-hydroxypyridine. One effective method employs difluoromethylating agents like Chen's reagent in the presence of sodium hydride as a base, yielding the desired product in good to excellent yields.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. In particular, fluorinated compounds have shown improved biological activity compared to their non-fluorinated counterparts. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines, including breast and lung cancers. The mechanism often involves inhibition of key signaling pathways such as c-Met and VEGFR-2, which are critical in tumor growth and angiogenesis .
Table 1: Comparison of Biological Activity
Compound Name | IC50 (µM) | Target |
---|---|---|
This compound | TBD | TBD |
Compound 12d | 0.11 (c-Met), 0.19 (VEGFR-2) | c-Met, VEGFR-2 |
Triazolo[1,5-a][1,3,5]triazines | TBD | Various cancer cell lines |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets within cancer cells. Molecular docking studies suggest that it may bind effectively at ATP-binding sites of receptors like c-Met and VEGFR-2, inhibiting their activity and thereby reducing cell proliferation .
Case Studies
Case Study 1: Antiviral Activity
In addition to its anticancer potential, there is emerging evidence that fluorinated compounds similar to this compound exhibit antiviral properties. A recent study indicated that certain fluorinated derivatives showed potent inhibition against SARS-CoV-2 main protease, suggesting a dual role in both cancer therapy and viral infections .
Case Study 2: In Vitro Studies
In vitro assays have demonstrated that compounds structurally related to this compound possess significant antiproliferative effects against various cancer cell lines. These studies often utilize cell viability assays to determine IC50 values, which indicate the concentration required to inhibit cell growth by 50%. The results from these assays provide critical insights into the compound's therapeutic potential.
Properties
Molecular Formula |
C6H4F3NO |
---|---|
Molecular Weight |
163.10 g/mol |
IUPAC Name |
2-(difluoromethoxy)-4-fluoropyridine |
InChI |
InChI=1S/C6H4F3NO/c7-4-1-2-10-5(3-4)11-6(8)9/h1-3,6H |
InChI Key |
QDIJPXCMYMEGAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1F)OC(F)F |
Origin of Product |
United States |
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